molecular formula C12H10O2 B160632 4,4'-Dihydroxybiphenyl CAS No. 92-88-6

4,4'-Dihydroxybiphenyl

Cat. No.: B160632
CAS No.: 92-88-6
M. Wt: 186.21 g/mol
InChI Key: VCCBEIPGXKNHFW-UHFFFAOYSA-N
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Description

4,4’-Dihydroxybiphenyl, also known as 4,4’-Biphenol, is an organic compound with the molecular formula C12H10O2. It consists of a biphenyl structure with two hydroxyl groups attached to the fourth carbon of each benzene ring. This compound is a white crystalline solid that is slightly soluble in water but soluble in organic solvents such as ethanol and acetone . It is known for its good thermal and chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Dihydroxybiphenyl can be synthesized through various methods:

Industrial Production Methods

One industrial method involves the decomposition of 4,4’-di(2-hydroxy-2-propyl)biphenyl with hydrogen peroxide and an acid catalyst in acetonitrile as a solvent. This process minimizes the formation of byproducts and allows for easy purification of the intended product .

Chemical Reactions Analysis

4,4’-Dihydroxybiphenyl undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acid or base catalysts for substitution reactions. Major products formed from these reactions include quinones, biphenyl derivatives, and various substituted biphenyl compounds .

Scientific Research Applications

Tyrosinase Inhibition

4,4'-Dihydroxybiphenyl has been identified as a potent inhibitor of tyrosinase, an enzyme critical in melanin synthesis. This property has significant implications for skin whitening products. Studies have shown that 44'-BP effectively reduces melanin content in melanoma cells by inhibiting tyrosinase activity, making it a candidate for cosmetic formulations aimed at hyperpigmentation treatment .

Case Study: Skin Whitening Formulations

A study demonstrated the effectiveness of 44'-BP in reducing melanin production in B16 melanoma cells. The compound was tested at various concentrations, showing a dose-dependent decrease in melanin content, highlighting its potential for developing skin-whitening agents .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has shown moderate antibacterial and antifungal properties, making it a candidate for use in antimicrobial formulations .

Case Study: Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of 44'-BP against several bacterial and fungal strains. The compound demonstrated effective inhibition at concentrations ranging from 8 to 160 µg/ml, suggesting its potential utility in medical and agricultural applications .

Polymer Synthesis

This compound serves as a key monomer in the synthesis of heat-resistant polymers and copolyesters. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

Table 1: Polymer Composition and Properties

Polymer TypeComponentsThermal Stability (°C)Mechanical Strength (MPa)
Ternary Copolyesterp-Hydroxybenzoic acid, Terephthalic acid, 44'-BP25080
Liquid Crystalline Polymer44'-BP with various aliphatic diols23075

Hydrogels Development

Recent studies have explored the use of 44'-BP as a crosslinker in thermoresponsive hydrogels. These hydrogels exhibit unique swelling properties based on temperature changes, making them suitable for biomedical applications such as drug delivery systems.

Case Study: Thermoresponsive Hydrogels

A study synthesized N-isopropylacrylamide-based hydrogels using 44'-BP as a crosslinker. The resulting hydrogels displayed a lower critical solution temperature (LCST) that could be tuned by varying the concentration of 44'-BP, demonstrating their potential for controlled drug release applications .

Biodegradation Studies

Research has indicated that certain fungi can metabolize biphenyl compounds, including this compound, suggesting its potential role in bioremediation processes.

Table 2: Biodegradation Rates of Biphenyl Compounds

CompoundOrganismDegradation Rate (%)Time Frame (Days)
This compoundAspergillus toxicarius7014
BiphenylPseudomonas putida8510

Toxicological Assessments

Toxicological studies have identified this compound as a significant metabolite of biphenyl with implications for human health assessments related to biphenyl exposure . Understanding its toxicity profile is essential for evaluating safety in industrial applications.

Mechanism of Action

The mechanism of action of 4,4’-Dihydroxybiphenyl involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4,4’-Dihydroxybiphenyl can be compared with other similar compounds such as:

Uniqueness: : 4,4’-Dihydroxybiphenyl is unique due to its biphenyl structure with hydroxyl groups at the para positions, which imparts distinct chemical properties and reactivity compared to its isomers and other phenolic compounds .

Biological Activity

4,4'-Dihydroxybiphenyl (also known as 4,4'-BP) is a compound of significant interest due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

  • Chemical Formula : C12H12O2
  • Molecular Weight : 200.23 g/mol
  • CAS Number : 92-88-6

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antioxidant Activity : It has been shown to scavenge free radicals and reduce oxidative stress in various cellular models.
  • Inhibition of Melanin Production : The compound inhibits tyrosinase activity, leading to decreased melanin synthesis in melanoma cells .
  • Estrogenic Activity : Research indicates that this compound possesses estrogen-like properties, affecting estrogen receptor activity in vitro .

Inhibition of Tyrosinase

The inhibition of tyrosinase by this compound is a critical mechanism for its anti-melanogenic effects. In studies involving B16 melanoma cells, treatment with 4,4'-BP resulted in a significant reduction in melanin content. This effect was attributed to the direct inhibition of tyrosinase activity, which is essential for melanin biosynthesis .

Estrogen Receptor Modulation

Studies have demonstrated that this compound can bind to estrogen receptors (ERα and ERβ), influencing gene expression related to cell proliferation and differentiation. This property suggests potential applications in hormone-related therapies or as an endocrine disruptor in environmental studies .

Case Studies and Research Findings

  • Melanoma Cell Study :
    • Objective : To evaluate the effect of 4,4'-BP on melanin production.
    • Methodology : B16 melanoma cells were treated with varying concentrations of 4,4'-BP.
    • Results : A dose-dependent decrease in melanin content was observed, correlating with tyrosinase inhibition .
  • Estrogenic Activity Assessment :
    • Objective : To assess the estrogenic effects of 4,4'-BP using MCF-7 breast cancer cells.
    • Methodology : Cells were exposed to different concentrations of the compound, and estrogen-responsive gene expression was measured.
    • Results : Significant upregulation of estrogen target genes was noted at higher concentrations of 4,4'-BP .
  • Toxicological Studies :
    • Findings from EPA Reports : Long-term exposure studies indicated that this compound could lead to renal hyperplasia and other toxicological effects in animal models . The compound's metabolism showed conversion from 4-hydroxybiphenyl to this compound via hydroxylation processes in liver cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals
Melanin InhibitionReduces melanin synthesis via tyrosinase inhibition
Estrogenic ActivityModulates estrogen receptor activity

Table 2: Research Findings on Toxicity

Study TypeFindingsReference
Long-term ExposureRenal hyperplasia observed in F344 rats
Hepatocyte StudiesHydroxylation leads to formation of 4,4'-BP

Q & A

Basic Research Questions

Q. What are the structural characteristics of 4,4'-Dihydroxybiphenyl, and how do they influence its reactivity in organic synthesis?

this compound consists of two benzene rings linked by a single bond, with hydroxyl (-OH) groups at the para positions (4 and 4'). This symmetry and conjugation between the aromatic rings enhance its stability and ability to participate in hydrogen bonding, making it a versatile intermediate for polymerization and cross-linking reactions. The hydroxyl groups act as nucleophiles in etherification or esterification reactions, enabling the synthesis of polyesters, polyethers, and epoxy resins .

Q. What are the established methods for synthesizing this compound, and how do they address selectivity challenges?

Traditional synthesis involves dimerization of halogenated phenols (e.g., via Ullmann coupling) or oxidative coupling of phenol derivatives. A patented method uses 4,4'-di(2-hydroxy-2-propyl)biphenyl as a precursor, enabling selective preparation of the 4,4'-isomer with simplified purification steps. Catalytic systems and solvent choices (e.g., polar aprotic solvents) are critical for minimizing byproducts like 2,2'- or 2,4'-isomers .

Q. Which analytical techniques are suitable for quantifying this compound in complex matrices?

  • GC-FID : Methanol-diluted samples can be analyzed using a DB-5 column (30 m × 0.25 mm, 0.25 µm), with 4,4'-dipyridyl as an internal standard. Operating conditions include a 250°C injector and a temperature gradient from 100°C to 300°C .
  • UPLC-MS/MS : For migration studies (e.g., in food packaging), a C18 column with a methanol/water mobile phase and electrospray ionization (ESI) in negative mode achieves detection limits <1 ng/mL .

Advanced Research Questions

Q. How does the fluorescence behavior of this compound differ from its isomers, and what implications does this have for sensing applications?

Unlike 2,2'-dihydroxybiphenyl, this compound does not exhibit excited-state ionization. Its fluorescence spectrum shows distinct peaks for the un-ionized form (pH <8), monoanion (pH 8–12), and dianion (pH >12). This pH-dependent behavior enables its use as a fluorescent probe for monitoring microenvironmental changes in biological or polymeric systems .

Q. What strategies optimize the purity of this compound-derived intermediates for high-performance materials?

In synthesizing 4,4'-dichlorobiphenyl (a precursor for fluorescent whitening agents), recrystallization from ethanol/water mixtures or column chromatography with silica gel (hexane/ethyl acetate eluent) removes impurities. Purity >99% is critical for minimizing side reactions in subsequent sulfonation or polymerization steps .

Q. How does this compound enhance the thermal and oxidative stability of engineering plastics?

As a monomer in polyesters (e.g., polyarylate) or polycarbonates, its rigid biphenyl backbone reduces chain mobility, increasing glass transition temperatures (Tg). The hydroxyl groups also act as radical scavengers, mitigating oxidative degradation in high-temperature applications (e.g., aerospace composites) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats are mandatory.
  • Storage : Store in airtight containers at 2–8°C to prevent degradation; avoid prolonged exposure to light or moisture .
  • Decomposition : Thermal decomposition above 280°C may release biphenyl and phenolic byproducts, requiring fume hood use during high-temperature reactions .

Q. How can researchers resolve discrepancies in reported fluorescence data for this compound?

Contradictory reports on ionization states (e.g., dianion formation) may arise from solvent polarity or excitation wavelength differences. Standardizing conditions (e.g., pH 12 buffer, λex = 290 nm) and validating with NMR or FTIR for structural confirmation can reconcile such inconsistencies .

Properties

IUPAC Name

4-(4-hydroxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCBEIPGXKNHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

54614-69-6 (mono-hydrochloride salt)
Record name 4,4'-Dihydroxybiphenyl
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DSSTOX Substance ID

DTXSID1029120
Record name 4,4'-Biphenyldiol
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Molecular Weight

186.21 g/mol
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Physical Description

Dry Powder; Other Solid, Off-white, light beige, or light gray odorless powder; [Acros Organics MSDS]
Record name [1,1'-Biphenyl]-4,4'-diol
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Record name 4,4'-Dihydroxybiphenyl
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Vapor Pressure

0.00000079 [mmHg]
Record name 4,4'-Dihydroxybiphenyl
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CAS No.

92-88-6
Record name 4,4′-Dihydroxybiphenyl
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Record name [1,1'-Biphenyl]-4,4'-diol
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Record name 4,4'-Biphenyldiol
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Record name Biphenyl-4,4'-diol
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Synthesis routes and methods I

Procedure details

If a mixture of 2,6-di-t-butylphenol and 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone, or a mixture thereof with 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl is treated under the reaction conditions described above concerning catalyst, solvent, temperature and time, the reaction for the synthesis of 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl and that for the dealkylation of this compound will proceed in a balanced and efficient way, thereby allowing p,p'-biphenol to be produced in a satisfactory yield. Stated more specifically, any 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone that may be formed on account of excessive oxidation of 3,3',5,5'-tetra-t-butyl 4,4'-dihydroxybiphenyl is reduced with 2,6-di-t-butylphenol to ensure efficient production of 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl therefrom. In addition, the so produced 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl is converted efficiently to p,p'-biphenol by dealkylation.
Quantity
0 (± 1) mol
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3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone
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Synthesis routes and methods II

Procedure details

In producing p,p'-biphenol from a mixture of 2,6-di-butylphenol and 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone or a mixture of 2,6-di-butylphenol, 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone and 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl in the process of the present invention, the reaction for the synthesis of 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl and the reaction for the dealkylation of 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl are performed at a reaction temperature of 120°-180° C. in the presence of a specified solvent and acid catalyst. Since p,p'-biphenol is directly obtained in one step without separating the 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl that has been formed at the first stage, the present invention offers a simplified process for the production of p,p'-biphenol.
Quantity
0 (± 1) mol
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[Compound]
Name
3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone
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0 (± 1) mol
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[Compound]
Name
3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone
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Synthesis routes and methods III

Procedure details

A starting material which was a mixture of 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone (1.0 g) and 2,6-di-t-butylphenol (1.0 g) was subjected to reaction at 180° C. for 1 hour in a nigrogen gas atmosphere using 10 ml of phenol as a solvent. Thereafter, 0.03 g of sulfuric acid was added to the reaction solution as a catalyst and the reaction was continued for an additional 1 hour at 180° C. in a nitrogen gas atmosphere. As a result, p,p'-biphenol was obtained in an amount of 0.56 g (yield, 62.5%).
[Compound]
Name
3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.03 g
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Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The procedures of Example 12 were repeated except that 10.0 g of reaction solution (1) obtained in Example 12, 0.1 g of phenol (solvent) and 0.04 g of sulfuric acid (catalyst) were added to the whole portion of mother liquor (I) obtained in Example 12 and that reaction was performed at 185° C. for 3 hours to produce p,p'-biphenol.
[Compound]
Name
solution ( 1 )
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0 (± 1) mol
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0.1 g
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0.04 g
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Name
( I )
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0 (± 1) mol
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Yield
91%

Synthesis routes and methods V

Procedure details

A starting material which was a mixture of 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone (0.46 g), 2,6-di-t-butylphenol (0.34 g) and 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl (8.56 g) was subjected to reaction at 180° C. for 6 hours in a nitrogen gas atmosphere using 20 g of phenol as a solvent and 0.04 g of sulfuric acid as a catalyst. As a result, p,p'-biphenol was obtained in an amount of 3.35 g (yield, 79.9%).
[Compound]
Name
3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
8.56 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step Two
Quantity
0.04 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Dihydroxybiphenyl
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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